molecular formula C12H20O B15261038 5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane]

5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane]

Cat. No.: B15261038
M. Wt: 180.29 g/mol
InChI Key: SANGUNBZVGIKJH-UHFFFAOYSA-N
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Description

5’-Methyl-3-oxaspiro[bicyclo[510]octane-4,1’-cyclopentane] is a complex organic compound with the molecular formula C12H20O It is characterized by a spirocyclic structure, which includes a bicyclo[510]octane fused with a cyclopentane ring through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclopentane] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 1,3-diketones and epoxides can be used, followed by cyclization reactions facilitated by catalysts like Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and recrystallization are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclopentane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups like halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium hydroxide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclopentane] has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclopentane] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]
  • Bicyclo[5.1.0]octane derivatives

Uniqueness

5’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclopentane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

2'-methylspiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclopentane]

InChI

InChI=1S/C12H20O/c1-9-3-2-5-12(9)6-4-10-7-11(10)8-13-12/h9-11H,2-8H2,1H3

InChI Key

SANGUNBZVGIKJH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC12CCC3CC3CO2

Origin of Product

United States

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